molecular formula C8H7F3O3 B13592383 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol

4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol

Katalognummer: B13592383
Molekulargewicht: 208.13 g/mol
InChI-Schlüssel: WRQNPFOMQOZKLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol: is a chemical compound characterized by the presence of a trifluoromethyl group and a hydroxyethyl group attached to a benzene ring with two hydroxyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol typically involves the introduction of the trifluoromethyl group and the hydroxyethyl group onto a benzene ring. One common method is the reaction of a suitable benzene derivative with trifluoroacetaldehyde under acidic or basic conditions to introduce the trifluoromethyl group. The hydroxyethyl group can be introduced through a subsequent reaction with an appropriate reagent such as ethylene oxide or ethylene glycol .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. It may serve as a lead compound for drug discovery, particularly in the development of enzyme inhibitors or receptor modulators .

Medicine: In medicine, derivatives of this compound could be explored for their therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a potential candidate for drug development .

Industry: Industrially, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties such as increased thermal stability or resistance to degradation .

Wirkmechanismus

The mechanism of action of 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol depends on its interaction with molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzene-1,2-diol is unique due to the presence of both trifluoromethyl and hydroxyethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

Eigenschaften

Molekularformel

C8H7F3O3

Molekulargewicht

208.13 g/mol

IUPAC-Name

4-(2,2,2-trifluoro-1-hydroxyethyl)benzene-1,2-diol

InChI

InChI=1S/C8H7F3O3/c9-8(10,11)7(14)4-1-2-5(12)6(13)3-4/h1-3,7,12-14H

InChI-Schlüssel

WRQNPFOMQOZKLK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(C(F)(F)F)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.